Diethylcarbamazine N-oxide, also known as dec n-oxide, belongs to the class of organic compounds known as piperazine carboxamides. These are heterocyclic compounds containing a piperazine ring substituted by one or more carboxamide group. Diethylcarbamazine N-oxide is soluble (in water) and a moderately basic compound (based on its pKa). Diethylcarbamazine N-oxide has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, diethylcarbamazine N-oxide is primarily located in the cytoplasm.
Diethylcarbamazine N-oxide
CAS No.: 34812-73-2
Cat. No.: VC0526030
Molecular Formula: C10H21N3O2
Molecular Weight: 215.29 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 34812-73-2 |
---|---|
Molecular Formula | C10H21N3O2 |
Molecular Weight | 215.29 g/mol |
IUPAC Name | N,N-diethyl-4-methyl-4-oxidopiperazin-4-ium-1-carboxamide |
Standard InChI | InChI=1S/C10H21N3O2/c1-4-11(5-2)10(14)12-6-8-13(3,15)9-7-12/h4-9H2,1-3H3 |
Standard InChI Key | KAJAFGMERLXELG-UHFFFAOYSA-N |
SMILES | CCN(CC)C(=O)N1CC[N+](CC1)(C)[O-] |
Canonical SMILES | CCN(CC)C(=O)N1CC[N+](CC1)(C)[O-] |
Appearance | Solid powder |
Introduction
Structural and Chemical Properties
Molecular Characterization
Diethylcarbamazine N-oxide, systematically named N,N-diethyl-4-methyl-4-oxidopiperazin-4-ium-1-carboxamide, is characterized by a piperazine ring substituted with a methyl group, a carboxamide moiety, and an N-oxide functional group . The oxidation of the tertiary amine in DEC to form the N-oxide enhances its polarity, influencing its pharmacokinetic behavior. Key identifiers include:
Property | Value |
---|---|
CAS Registry Number | 34812-73-2 |
PubChem CID | 161840 |
ChEBI ID | CHEBI:186646 |
Molecular Formula | |
Exact Mass | 215.1634 g/mol |
The 3D conformation reveals a planar piperazine ring with the N-oxide group adopting an equatorial position, which may facilitate interactions with biological targets .
Pharmacological Profile
Mechanism of Action
Diethylcarbamazine N-oxide contributes to DEC’s antifilarial effects through dual mechanisms:
-
Immune-Mediated Clearance: The metabolite enhances host immune responses by stimulating the production of inducible nitric oxide synthase (iNOS), which generates nitric oxide (NO). NO promotes microfilarial sequestration by increasing endothelial adhesion and granulocyte activity .
-
Direct Parasiticidal Activity: Structural modifications in the N-oxide alter its interaction with filarial arachidonic acid metabolism, leading to cytotoxic effects on microfilariae. This action is independent of the parent drug’s activity .
Notably, while DEC N-oxide is highly effective against microfilariae, it exhibits limited activity against adult worms, necessitating combination therapies for complete parasitological clearance .
Pharmacokinetics and Metabolism
Diethylcarbamazine N-oxide is a major metabolite of DEC, accounting for approximately 10–20% of systemic exposure following oral administration . Key pharmacokinetic parameters include:
Parameter | Value |
---|---|
Bioavailability | 80–85% (parent drug) |
Plasma Half-Life | 8–12 hours (pH-dependent) |
Renal Excretion | 50% (unchanged drug and metabolites) |
Metabolic Pathways | Hepatic oxidation, glucuronidation |
Renal excretion of the N-oxide is influenced by urinary pH, with alkaline conditions prolonging its half-life . Co-administration with albendazole enhances microfilarial clearance by synergistically targeting β-tubulin in parasites .
Clinical Efficacy and Applications
Antifilarial Therapy
Clinical trials demonstrate that DEC N-oxide contributes to the sustained reduction of microfilarial burden in lymphatic filariasis. For example, a meta-analysis of mass drug administration (MDA) programs reported the following outcomes:
Study | Regimen | Microfilariae Prevalence Reduction |
---|---|---|
Ramaiah et al. (2011) | DEC + Albendazole | 98.1% after 3 cycles |
Weil et al. (2008) | DEC + Albendazole | 93% after 2 cycles |
Fraser et al. (2005) | DEC monotherapy | 72% after 5 cycles |
These findings underscore the N-oxide’s role in enhancing DEC’s microfilaricidal activity, particularly in combination regimens .
Emerging Applications in Immunology
Recent studies suggest that DEC N-oxide modulates eosinophilopoiesis by suppressing bone marrow-derived eosinophil precursors via iNOS and CD95L pathways . This immunomodulatory effect is being explored in conditions like asthma and allergic pulmonary inflammation, where eosinophil overactivity drives pathology .
Analytical and Detection Methods
Quantification of Diethylcarbamazine N-oxide in biological matrices typically employs high-performance liquid chromatography (HPLC) coupled with mass spectrometry. The HMDB entry (HMDB0060817) provides a detailed metabolomic profile, including fragmentation patterns and isotopic distribution .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume